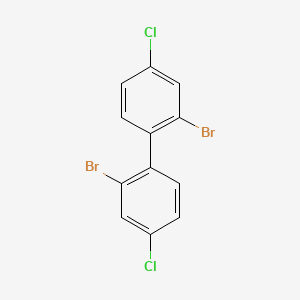

2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H6Br2Cl2 |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

2-bromo-1-(2-bromo-4-chlorophenyl)-4-chlorobenzene |

InChI |

InChI=1S/C12H6Br2Cl2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H |

InChI Key |

IOXFVWQZMNOJGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 2,2 Dibromo 4,4 Dichloro 1,1 Biphenyl

Precursor Synthesis and Reaction Pathways for Biphenyl (B1667301) Core Formation

The synthesis of the central biphenyl core of 2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl relies on established chemical reactions that facilitate the coupling of aryl units. These methods include the preparation of key intermediates and various coupling strategies.

Synthesis of Halogenated Biphenyl Diamine Intermediates

A crucial step in the synthesis of certain substituted biphenyls involves the formation of halogenated biphenyl diamine intermediates. For instance, 4,4'-dibromobiphenyl-2,2'-diamine (B183518) is a known intermediate that can be synthesized through the reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl. ossila.com This dinitro compound is accessible via an Ullmann coupling reaction of 2,5-dibromonitrobenzene in dimethylformamide (DMF), which proceeds in high yield. ossila.com The subsequent reduction of the nitro groups to amines provides the versatile 4,4'-dibromobiphenyl-2,2'-diamine intermediate, which can serve as a precursor for further modifications. ossila.comsigmaaldrich.com

Ullmann Coupling Reactions in Substituted Biphenyl Synthesis

The Ullmann coupling reaction is a classical and effective method for the synthesis of symmetrical biaryl compounds. vedantu.comorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. vedantu.comorganic-chemistry.org For the synthesis of substituted biphenyls, such as those with sterically hindering groups, the Ullmann coupling has proven to be a viable, albeit sometimes low-yielding, approach. nih.gov For example, the synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl, a precursor to a diamine intermediate, is achieved through an Ullmann coupling. ossila.com While effective for symmetrical biphenyls, the traditional Ullmann reaction can be less efficient for creating unsymmetrical biphenyls and may require harsh reaction conditions. nih.gov However, advancements in this methodology have led to the development of template-directed intramolecular Ullmann coupling reactions, which can produce unsymmetrical 2,2'-disubstituted biphenyls in high yields. rsc.org

Table 1: Comparison of Coupling Reactions for Sterically Hindered PCBs

| Coupling Reaction | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂/DPDB | 65-98 | nih.gov |

| Ullmann Coupling | Cu bronze | 20-38 | nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Biphenyl Formation

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, including the biphenyl linkage. researchgate.netnih.gov The Suzuki-Miyaura coupling is a prominent example, utilizing a palladium catalyst to couple an aryl halide with an organoboron compound. rsc.orgrsc.org This method offers high yields and functional group tolerance. For instance, sterically hindered polychlorinated biphenyl (PCB) derivatives have been synthesized in high yields (65-98%) using a Suzuki coupling with a palladium catalyst and a phosphine (B1218219) ligand. nih.gov Other notable transition metal-catalyzed reactions for biphenyl synthesis include the Kumada coupling (using Grignard reagents), Negishi coupling (using organozinc reagents), and Stille coupling (using organotin reagents). umb.edu These methods provide a versatile toolkit for constructing a wide array of substituted biphenyls under milder conditions than the classical Ullmann reaction. rsc.orgumb.edu

Direct Halogenation Strategies for 1,1'-Biphenyl Scaffolds

Direct halogenation of a pre-formed biphenyl scaffold is a straightforward approach to introduce halogen atoms onto the aromatic rings. orgsyn.orggoogle.com The regioselectivity of the halogenation is influenced by the directing effects of existing substituents on the biphenyl core and the reaction conditions. vanderbilt.edu For example, the bromination of biphenyl can be achieved using bromine in the presence of a suitable solvent. orgsyn.org The synthesis of 4,4'-dibromobiphenyl (B48405) can be accomplished by treating biphenyl with bromine vapor, followed by recrystallization. orgsyn.org Similarly, other methods involve the use of bromine in solvents like glacial acetic acid, often with an oxidant and an auxiliary oxidant to improve yield and purity. google.com Enzymatic halogenation also presents a potential, though less common in industrial synthesis, route for the selective halogenation of organic molecules. nih.gov

Advanced Synthetic Approaches for this compound Structural Analogs

The synthesis of structural analogs of this compound, particularly those incorporating different functional groups, can be achieved through various derivatization reactions.

Condensation Reactions for Schiff Base Derivatives from Dibrominated Biphenyls

Schiff bases, characterized by an imine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netnih.gov This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.com Halogenated biphenyl diamines, such as the 4,4'-dibromo-2,2'-biphenyldiamine mentioned earlier, can serve as the amine component in these reactions. By reacting these diamines with various aldehydes or ketones, a diverse range of Schiff base derivatives can be prepared. researchgate.net These derivatives are valuable as ligands in coordination chemistry and as building blocks for more complex molecular architectures, including macrocycles. nih.gov The formation of these Schiff base derivatives introduces new functionalities and can significantly alter the electronic and steric properties of the original dibrominated biphenyl scaffold.

Computational Chemistry and Theoretical Investigations on 2,2 Dibromo 4,4 Dichloro 1,1 Biphenyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometries

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the fundamental properties of molecules like 2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl. karazin.uaresearchgate.netsemanticscholar.org DFT calculations allow for the determination of optimized molecular geometries and the exploration of the electronic structure, providing insights that are often difficult to obtain through experimental methods alone. aps.orgrsc.orgmdpi.com

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. semanticscholar.org For substituted biphenyls, this involves determining the precise bond lengths, bond angles, and, most critically, the dihedral angle between the two phenyl rings. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. karazin.uaresearchgate.netniscpr.res.in The resulting optimized geometry represents the most stable arrangement of the atoms in the molecule.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are derived from the molecule's electron density distribution. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, in a related compound, 2,4-dichlorobiphenyl, DFT calculations have been used to identify sites favorable for electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Data from DFT Calculations on Halogenated Biphenyls

| Calculated Property | Description | Typical Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers or isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity, with smaller gaps suggesting higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | Helps in understanding the distribution of electrons and identifying reactive sites. researchgate.net |

This table is illustrative and the values would be specific to the compound and the level of theory used in the calculation.

Conformational Analysis and Inter-Ring Torsion Angle Studies of Halogenated Biphenyls

The biological activity and physicochemical properties of halogenated biphenyls are intrinsically linked to their three-dimensional structure, particularly the rotational freedom around the C-C single bond connecting the two phenyl rings. cdnsciencepub.com This rotation is described by the inter-ring torsion (dihedral) angle. Conformational analysis and the study of this torsion angle are therefore critical areas of theoretical investigation for compounds like this compound.

The presence of substituents at the ortho positions (positions 2, 2', 6, and 6') of the biphenyl (B1667301) core introduces significant steric hindrance, which restricts the rotation between the two rings. cdnsciencepub.comcdnsciencepub.com This steric repulsion forces the rings to adopt a non-planar or twisted conformation. In the case of this compound, the two bromine atoms at the ortho positions create a substantial energy barrier to rotation. nih.govdiva-portal.org

Computational studies on various polychlorinated biphenyls (PCBs) have shown that the energy barrier to rotation is significantly influenced by the number of ortho-substituted chlorine atoms. nih.govdiva-portal.org It is expected that the larger size of bromine atoms compared to chlorine would result in an even greater rotational barrier. Theoretical calculations, often using semi-empirical methods or DFT, can quantify this rotational energy barrier (Erot) by calculating the energy difference between the molecule's lowest-energy (twisted) conformation and a forced planar transition state. nih.govdiva-portal.org For some 2,2'-dihalogenated biphenyls, this barrier can be quite high, leading to the existence of stable rotational isomers, or atropisomers. researchgate.net

The inter-ring dihedral angle in the gas phase for biphenyl itself is approximately 44.4°. utah.edu However, ortho substitution dramatically increases this angle. cdnsciencepub.com For example, studies on 2,2'-dihalogenated biphenyls have shown that the minimum energy conformation occurs at dihedral angles significantly larger than that of the parent biphenyl, often in the range of 85° to 95°. researchgate.net The presence of halogen atoms in the meta positions, adjacent to the ortho substituents, can further increase the rotational barrier, a phenomenon known as the "buttressing effect". nih.govdiva-portal.org

Table 2: Calculated Torsion Angles and Rotational Barriers for Substituted Biphenyls

| Compound | Substitution Pattern | Calculated Dihedral Angle (°) | Calculated Rotational Barrier (kJ/mol) | Reference |

| Biphenyl | Unsubstituted | ~41-45 | ~8 | researchgate.net |

| 2,2'-Dichlorobiphenyl | Ortho-substituted | < 90 | > 15 | researchgate.netresearchgate.net |

| 2,2'-Dihalogen Biphenyls | Ortho-substituted | 84.9 - 94.8 | Varies with halogen | researchgate.net |

| Polychlorinated Biphenyls | Various | Varies | 8.33 - 483 | diva-portal.org |

This table presents a summary of findings from various computational studies on related compounds to illustrate the effects of substitution on biphenyl conformation.

Theoretical Modeling of Reactivity and Reaction Mechanisms

Theoretical modeling provides crucial insights into the chemical reactivity and potential degradation pathways of persistent organic pollutants like this compound. acs.orgnih.gov By simulating reaction conditions and calculating the energies of reactants, transition states, and products, computational chemistry can elucidate the mechanisms of reactions such as oxidation, reduction, and photolysis. researchgate.netresearchgate.net

One of the primary applications of theoretical modeling in this context is the study of degradation mechanisms. For instance, reactive molecular dynamics (MD) simulations can be used to investigate the decomposition of halogenated biphenyls under conditions of high temperature, pressure, and shear. acs.orgnih.gov These simulations can track the breaking and forming of chemical bonds over time, revealing complex, multi-step radical mechanisms. nih.gov Such studies on the related compound PCB 77 (3,3',4,4'-tetrachlorobiphenyl) have shown that decomposition rates and the distribution of products are highly sensitive to factors like temperature and the specific positions of the chlorine atoms. acs.orgnih.gov

Conceptual Density Functional Theory (DFT) is another powerful framework for understanding reactivity. nih.gov It utilizes calculated electronic properties to predict how a molecule will behave in a chemical reaction. For example, the Fukui function can be calculated to identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net This is particularly relevant for predicting the initial steps of metabolic transformation or environmental degradation, such as hydroxylation by cytochrome P450 enzymes or reaction with hydroxyl radicals in the atmosphere. researchgate.netnih.govwikipedia.org

Theoretical studies can also model specific reaction pathways. For example, the reaction of PCB 77 with hydroxyl radicals (·OH), a key atmospheric oxidant, has been investigated using DFT. researchgate.net These calculations determine the energy barriers and reaction heats for different pathways, such as addition of the radical to the aromatic ring or abstraction of a hydrogen atom, to identify the most energetically favorable mechanism. researchgate.net This knowledge is vital for predicting the environmental fate and potential transformation products of these compounds. nih.gov

Reactivity and Derivatization Chemistry of 2,2 Dibromo 4,4 Dichloro 1,1 Biphenyl

Functional Group Transformations and Interconversions at Halogenated Positions

The halogen atoms on the biphenyl (B1667301) scaffold of 2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl are susceptible to a variety of transformations, enabling the introduction of new functional groups and the synthesis of asymmetrically substituted biaryls. Key reactions include metal-halogen exchange followed by electrophilic quench, and transition metal-catalyzed cross-coupling reactions.

Selective monolithiation of dihalobiaryls has been demonstrated as a powerful tool for the synthesis of unsymmetrically substituted derivatives. beilstein-journals.orgnih.gov In a continuous microflow system, 2,2'-dibromobiphenyl (B83442) can undergo a bromine-lithium exchange reaction with one equivalent of n-butyllithium with high selectivity, avoiding the formation of the dilithiated species that is common in batch reactors. nih.gov The resulting monolithiated species, (2-bromobiphenyl-2'-yl)lithium, can then be reacted with various electrophiles to yield monosubstituted products. nih.gov This methodology can be extended to this compound, where the greater reactivity of the C-Br bond over the C-Cl bond in halogen-metal exchange reactions would favor selective monolithiation at one of the bromine-bearing positions.

Subsequent reaction with an electrophile (E) would yield 2-bromo-4,4'-dichloro-2'-substituted-1,1'-biphenyls. The remaining bromine and chlorine atoms can then be subjected to further transformations. A sequential introduction of two different electrophiles (E¹ and E²) is also achievable using an integrated microflow system, allowing for the synthesis of a wide range of unsymmetrically substituted biphenyls. beilstein-journals.orgnih.gov

Table 1: Potential Functional Group Transformations via Lithiation of this compound

| Electrophile (E) | Reagent | Resulting Functional Group |

| Protonation | H₂O | -H (Hydrogen) |

| Deuteration | D₂O | -D (Deuterium) |

| Carboxylation | CO₂ | -COOH (Carboxylic acid) |

| Hydroxylation | O₂ | -OH (Hydroxyl) |

| Silylation | R₃SiCl | -SiR₃ (Silyl) |

| Phosphination | R₂PCl | -PR₂ (Phosphinyl) |

This table illustrates potential transformations based on established lithiation-electrophilic quench methodologies for related dibromobiphenyls.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful method for forming carbon-carbon bonds. libretexts.orgharvard.eduorganic-chemistry.org The halogenated positions of this compound can react with organoboron compounds in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu The reactivity of the halogens in Suzuki coupling typically follows the order I > Br > Cl, suggesting that selective coupling at the C-Br bonds is feasible under controlled conditions. libretexts.org

The Ullmann condensation is another important reaction for forming carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl, while Ullmann-type reactions encompass the coupling of an aryl halide with a nucleophile, such as an alcohol or an amine. organic-chemistry.org These reactions could be applied to this compound to introduce new aryl groups or heteroatomic functionalities.

Coordination Chemistry: Formation of Metal Complexes with Biphenyl-Derived Ligands

The rigid backbone and the potential for introducing coordinating functional groups make substituted biphenyls attractive platforms for the design of ligands in coordination chemistry. Ligands derived from this compound, particularly diphosphines and Schiff bases, can form stable complexes with a variety of transition metals.

Diphosphine ligands are widely used in catalysis due to their ability to chelate metal centers, influencing the steric and electronic properties of the resulting complex. wikipedia.org A common route to diphosphine ligands involves the reaction of a dilithiated aryl species with a chlorophosphine. wikipedia.org Following the lithiation strategy described previously, this compound could be converted to its 2,2'-dilithio derivative, which upon reaction with a dialkyl- or diarylchlorophosphine (R₂PCl), would yield a tetradentate diphosphine ligand, namely 2,2'-bis(dialkyl/diarylphosphino)-4,4'-dichloro-1,1'-biphenyl.

These diphosphine ligands can coordinate to transition metals such as palladium, nickel, cobalt, and iron to form metal dihalide complexes, among others. conicet.gov.armdpi.com The coordination geometry and properties of these complexes are influenced by the nature of the metal, the phosphine (B1218219) substituents, and the biphenyl backbone. conicet.gov.ar

Another important class of ligands that can be synthesized from derivatives of this compound are Schiff bases. researchgate.netnih.govscience.govnanobioletters.com Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone and contain an imine (>C=N-) functional group. researchgate.net To synthesize a Schiff base ligand from the title compound, the bromine atoms would first need to be converted to amino groups. This could potentially be achieved through a palladium-catalyzed amination reaction or via a nucleophilic aromatic substitution. The resulting 2,2'-diamino-4,4'-dichloro-1,1'-biphenyl could then be reacted with a suitable aldehyde or ketone to form a multidentate Schiff base ligand. These ligands are known to form stable complexes with a wide range of metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). researchgate.netnih.gov

Table 2: Potential Metal Complexes from Biphenyl-Derived Ligands

| Ligand Type | Potential Coordinating Atoms | Example Metal Ions |

| Diphosphine | P, P | Pd(II), Ni(II), Co(II), Fe(II), Au(I) |

| Schiff Base (from diamine) | N, N, O, O (with salicylaldehyde) | Cu(II), Co(II), Ni(II), Zn(II) |

This table outlines potential metal complexes based on common ligand types derivable from the title compound.

Synthesis of Fused Heterocyclic Ring Systems Utilizing Substituted Biphenyl Precursors

Substituted biphenyls are valuable precursors for the synthesis of fused heterocyclic ring systems, which are important structural motifs in many functional materials and biologically active compounds. The 2,2'-disubstituted nature of derivatives of the title compound makes them particularly well-suited for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings.

A prominent example is the synthesis of carbazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov The synthesis of 2,7-dibromo-9H-carbazole has been reported starting from 4,4'-dibromo-2,2'-dinitrobiphenyl. ossila.com This transformation involves the reduction of the nitro groups to amino groups, followed by an intramolecular cyclization to form the central pyrrole (B145914) ring of the carbazole (B46965) system. ossila.com A similar strategy could be employed starting from a 2,2'-dinitro derivative of 4,4'-dichlorobiphenyl. The resulting 2,2'-diamino-4,4'-dichloro-1,1'-biphenyl could undergo intramolecular cyclization, often promoted by acid or heat, to yield a dichlorinated carbazole derivative.

Dibenzofurans are another class of fused heterocycles that can be synthesized from biphenyl precursors. organic-chemistry.orgscispace.comekb.egbiointerfaceresearch.com The synthesis of dibenzofurans can be achieved via the intramolecular cyclization of 2-hydroxy-2'-halobiphenyls or related species. For instance, a 2-hydroxy-2'-bromo-4,4'-dichloro-1,1'-biphenyl, which could be synthesized via selective hydroxylation of the monolithiated species, could undergo an intramolecular Ullmann-type coupling or a palladium-catalyzed C-O bond formation to yield a dichlorodibenzofuran. organic-chemistry.org

Table 3: Potential Fused Heterocyclic Systems from 2,2'-Disubstituted-4,4'-dichlorobiphenyl Precursors

| Precursor Functional Groups at 2,2'-positions | Heterocyclic Product | Key Reaction Type |

| -NH₂, -NH₂ | Carbazole | Intramolecular C-N bond formation |

| -OH, -Br/Cl | Dibenzofuran | Intramolecular C-O bond formation (e.g., Ullmann coupling) |

| -SH, -Br/Cl | Dibenzothiophene | Intramolecular C-S bond formation |

This table summarizes potential cyclization reactions to form fused heterocyclic systems from appropriately functionalized derivatives of this compound.

Environmental Transformation and Degradation Mechanisms of Halogenated Biphenyls

Abiotic Degradation Processes in Environmental Matrices, including Photolysis

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated biphenyls like 2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl, these processes are crucial in their environmental transformation.

Photolysis, the decomposition of molecules by light, is a significant abiotic degradation pathway for halogenated biphenyls. nih.gov The energy from sunlight can induce the cleavage of carbon-halogen bonds. In the case of this compound, this would involve the breaking of carbon-bromine and carbon-chlorine bonds. Reductive dehalogenation is a primary mechanism observed during the photolysis of PCBs, leading to the formation of less chlorinated biphenyls. nih.gov It is plausible that this compound undergoes a similar process, resulting in the removal of bromine and chlorine atoms and the formation of various lesser-halogenated biphenyl (B1667301) congeners. The rate and extent of photolysis are influenced by environmental factors such as the intensity of solar radiation, the presence of photosensitizing substances in the environment, and the medium in which the compound is present (e.g., water, soil, or air).

Other abiotic degradation processes can occur in different environmental matrices. For instance, in soils and sediments, interactions with mineral surfaces can catalyze degradation reactions. While specific studies on this compound are limited, research on other chlorinated compounds has shown that minerals containing iron can promote abiotic natural attenuation. researchgate.net

Microbial Dehalogenation and Biotransformation Pathways

Microbial activity plays a critical role in the breakdown of halogenated biphenyls in the environment. Both aerobic and anaerobic microorganisms have been shown to degrade PCBs, and these pathways are likely applicable to mixed halogenated biphenyls like this compound. oup.comnih.gov

Under anaerobic conditions, found in environments such as deep sediments and certain soils, reductive dehalogenation is the principal microbial degradation pathway for PCBs. oup.comoup.comnih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. Microbial communities in PCB-contaminated sites have shown the ability to dechlorinate a wide range of PCB congeners. oup.com The dehalogenation process typically targets the meta and para positions of the biphenyl rings first, followed by the ortho positions. oup.comnih.gov For this compound, this would imply the initial removal of the chlorine atoms at the 4 and 4' positions, followed by the bromine atoms at the 2 and 2' positions. The rate and extent of this dehalogenation are dependent on various factors, including the specific microbial populations present, temperature, pH, and the availability of electron donors. nih.gov

In aerobic environments, such as surface soils and oxygenated waters, the primary biotransformation pathway is oxidative degradation. nih.govoup.com Bacteria utilize dioxygenase enzymes to attack the biphenyl rings, leading to the formation of hydroxylated metabolites. nih.govcdc.gov The biodegradability of halogenated biphenyls under aerobic conditions is highly dependent on the degree and position of halogenation. nih.gov Less halogenated congeners are generally more susceptible to aerobic degradation. Therefore, the initial anaerobic dehalogenation of highly halogenated compounds like this compound can be a crucial first step, making the resulting lesser-halogenated biphenyls more available for subsequent aerobic breakdown.

The biotransformation of PCBs in organisms like fish can also lead to the formation of hydroxylated metabolites (OH-PCBs). nih.gov This process is mediated by cytochrome P-450 monooxygenases. cdc.gov It is reasonable to assume that this compound could also be metabolized in a similar fashion by aquatic organisms.

Table 1: General Microbial Degradation Pathways for Halogenated Biphenyls

| Condition | Primary Degradation Pathway | Key Microbial Process | Typical Metabolites |

| Anaerobic | Reductive Dehalogenation | Removal of halogen atoms and replacement with hydrogen | Lesser-halogenated biphenyls |

| Aerobic | Oxidative Degradation | Ring cleavage via dioxygenase enzymes | Halogenated benzoic acids, hydroxylated biphenyls |

Environmental Persistence and Fate Modeling of Halogenated Biphenyl Derivatives

Halogenated biphenyls, including PCBs and PBBs, are known for their high environmental persistence. nih.gov This persistence is due to their chemical stability and resistance to degradation. nih.gov The persistence of a specific congener is influenced by the number and position of its halogen atoms. Generally, higher halogenation leads to greater persistence. nih.gov Therefore, this compound, with four halogen atoms, is expected to be a persistent compound in the environment.

The low water solubility and high lipophilicity of these compounds contribute to their tendency to adsorb to soil and sediment particles and to bioaccumulate in the fatty tissues of organisms. nih.gov This bioaccumulation can lead to biomagnification through the food web. youtube.com

Advanced Analytical Methodologies for the Detection and Quantification of Halogenated Biphenyls

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of halogenated biphenyls, enabling the separation of these compounds from complex mixtures and from each other. The choice of chromatographic technique is largely dependent on the volatility and polarity of the target analytes.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of semivolatile halogenated compounds like 2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl. thermofisher.comcromlab-instruments.es This is due to its high resolving power and the definitive identification capabilities of mass spectrometry.

The analysis begins with the injection of a prepared sample extract into the GC, where it is vaporized. The gaseous analytes are then swept by a carrier gas (typically helium) through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. For halogenated biphenyls, low-polarity stationary phases, such as those similar to 5% diphenyl/95% dimethyl polysiloxane, are commonly employed. cromlab-instruments.es The temperature of the column is gradually increased over time (a temperature program) to facilitate the elution of compounds with varying boiling points. nih.gov

After separation in the GC column, the analytes enter the mass spectrometer. In the MS, molecules are typically ionized by electron ionization (EI), which involves bombarding them with a high-energy electron beam. This process causes the molecules to fragment into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the compound, allowing for highly confident identification. chromforum.org For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (HRMS) can be utilized. thermofisher.comnih.gov GC-HRMS, for instance, can provide resolving powers of 10,000 or more, which helps to distinguish target analytes from matrix interferences. nih.gov

The use of mass spectrometry is particularly advantageous for mixed halogenated compounds like this compound because the isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) create a distinctive signature in the mass spectrum, aiding in identification. chromforum.org

Table 1: Example GC-MS Parameters for Halogenated Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Thermo Scientific TRACE 1310 GC | thermofisher.com |

| Column | TG-XLBMS (30 m x 0.25 mm, 0.25 µm) | thermofisher.com |

| Injection Mode | Splitless (1 µL) | cromlab-instruments.es |

| Injector Temperature | 275 °C | cromlab-instruments.es |

| Oven Program | Initial 60 °C (hold 5 min), ramp 8 °C/min to 300 °C (hold 10 min) | cromlab-instruments.es |

| MS Detector | Thermo Scientific TSQ 8000 Triple Quadrupole MS | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

While GC-MS is the dominant technique, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly for the fractionation of different classes of halogenated biphenyls or for the analysis of less volatile or thermally labile compounds. fishersci.comosti.gov In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase).

For the analysis of polychlorinated biphenyls (PCBs) and related compounds, reversed-phase HPLC is commonly used. fishersci.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. fishersci.comchromatographyonline.com Separation occurs based on the hydrophobic interactions of the analytes with the stationary phase. More chlorinated (and generally more hydrophobic) congeners are retained longer on the column.

Detection in HPLC can be achieved using various detectors, with the diode-array detector (DAD) or UV detector being common for quantitative analysis. chromatographyonline.comresearchgate.net For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS). acs.org LC-MS, often with an electrospray ionization (ESI) source, is particularly useful for analyzing metabolites of halogenated biphenyls, which may be more polar and less volatile than their parent compounds. acs.org

HPLC is also extensively used as a clean-up and fractionation technique prior to GC-MS analysis. oup.com For example, porous graphitic carbon (PGC) columns in an automated HPLC system can be used to separate halogenated biphenyls into fractions based on their structure (e.g., non-ortho, mono-ortho, and di-ortho substituted congeners), which simplifies subsequent analysis and quantification. oup.com

Sample Preparation and Extraction Methodologies from Complex Environmental Samples

The accurate analysis of this compound is critically dependent on the efficiency of its extraction from the sample matrix (e.g., soil, sediment, water, or biological tissue) and the removal of interfering co-extracted substances.

The primary goal of extraction is to quantitatively transfer the target analytes from the solid or aqueous sample matrix into an organic solvent. Several techniques are widely employed for halogenated biphenyls.

Soxhlet Extraction: This is a classic and robust technique that involves continuously washing the sample with a distilled solvent (such as a hexane/acetone mixture) for an extended period (e.g., 16-24 hours). While it is effective and has been widely used, it is also time-consuming and requires large volumes of organic solvent.

Ultrasonic Extraction (Sonication): In this method, the sample is mixed with an extraction solvent and subjected to high-frequency sound waves. nih.gov The ultrasound creates cavitation bubbles in the solvent; their formation and collapse generate intense local pressure and temperature gradients, enhancing solvent penetration into the sample matrix and accelerating the extraction process. This method significantly reduces extraction time (e.g., 20-30 minutes) and solvent consumption compared to Soxhlet. researchgate.net

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, is a modern, automated technique that uses conventional solvents at elevated temperatures (e.g., 100-150 °C) and pressures (e.g., 1500-2000 psi). nih.gov These conditions maintain the solvent in its liquid state above its normal boiling point. The high temperature decreases the viscosity of the solvent and increases its diffusion rate, while also disrupting analyte-matrix interactions. nih.gov This results in very rapid (15-20 minutes per sample) and efficient extractions with a significant reduction in solvent usage compared to traditional methods. nih.gov ASE is an EPA-approved method (Method 3545A) for extracting PCBs and other persistent organic pollutants from solid samples.

Table 2: Comparison of Common Extraction Techniques for Halogenated Biphenyls

| Technique | Typical Solvent | Extraction Time | Solvent Volume | Key Advantages | Reference |

|---|---|---|---|---|---|

| Soxhlet Extraction | Hexane/Acetone | 16-24 hours | High | Exhaustive, well-established | nih.gov |

| Ultrasonic Extraction | Hexane/Dichloromethane | 20-30 minutes | Moderate | Fast, simple setup | researchgate.net |

| Accelerated Solvent Extraction (ASE) | Hexane/Dichloromethane | 15-20 minutes | Low | Fast, automated, low solvent use, high efficiency | nih.gov |

Following initial extraction, a "clean-up" step is almost always necessary to remove co-extracted matrix components like lipids or humic acids that can interfere with chromatographic analysis. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, Florisil, or alumina. oup.com

Developments in Detection Limits and Quantification Strategies for Trace Analysis

Continuous advancements in analytical instrumentation have pushed the limits of detection (LOD) for halogenated biphenyls to increasingly lower levels. The limit of detection is defined as the smallest amount or concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank). chromatographyonline.com

For PCBs and related compounds, modern GC-MS/MS or GC-HRMS systems can achieve exceptionally low detection limits. For example, EPA Method 1668, which uses GC-HRMS, reports estimated detection limits for specific PCB congeners in the range of picograms per liter (pg/L) for water samples and nanograms per kilogram (ng/kg) for solid samples. researchgate.net For some volatile organic compounds, method detection limits in the low microgram per liter (µg/L) range have been reported. nih.gov The use of high-resolution mass spectrometry is a key strategy in achieving these low detection limits, as it significantly improves the signal-to-noise ratio by filtering out background interferences. nih.gov

Table 3: Example Method Detection Limits (MDLs) for Halogenated Compounds

| Compound Type | Matrix | Analytical Method | Reported Detection Limit | Reference |

|---|---|---|---|---|

| PCB Congeners | Water | GC-HRMS (EPA 1668A) | 109 - 193 pg/L | researchgate.net |

| PCB Congeners | Soil/Tissue | GC-HRMS (EPA 1668A) | 11 - 19 ng/kg | researchgate.net |

| Halogenated VOCs | Water | P&T-GC/IRMS | 0.76 - 27 µg/L | nih.gov |

| Neutral DBPs | Drinking Water | GC-XSD | 0.05 µg/L | nih.gov |

Quantification is typically performed using an internal standard method. In this approach, a known amount of a compound that is chemically similar to the analyte but not present in the sample (often a 13C-labeled version of the analyte) is added to the sample before extraction. The ratio of the analyte's response to the internal standard's response is used for quantification. This corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to more accurate and precise results. For compounds like this compound, a labeled mixed halogenated biphenyl (B1667301) would be an ideal, though likely not commercially available, internal standard. In practice, labeled PCBs or PBBs are often used as surrogates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.